Zelquistinel

NMDA receptor modulation Potency Electrophysiology

Zelquistinel (AGN-241751, GATE-251) is a third-generation oral NMDA receptor PAM with a unique extracellular binding site distinct from glycine modulators. It reduces calcium-dependent inactivation via long-distance allostery (EC50=9.9 nM), enabling once-weekly oral dosing. Unlike ketamine, it lacks dissociative effects and abuse liability. In Phase 2 for MDD; demonstrates efficacy in multiple ASD models (Shank3, Fmr1, valproate). Clean selectivity (IC50>10 µM against >65 off-targets). Ideal for chronic neuroplasticity studies, CDI research, and PK/PD benchmarking.

Molecular Formula C15H25N3O5
Molecular Weight 327.38 g/mol
CAS No. 2151842-64-5
Cat. No. B611930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZelquistinel
CAS2151842-64-5
Synonymszelquistinel;  zelquistinelum.
Molecular FormulaC15H25N3O5
Molecular Weight327.38 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N)N1CC2(C1=O)CCCN2C(=O)OC(C)(C)C)O
InChIInChI=1S/C15H25N3O5/c1-9(19)10(11(16)20)17-8-15(12(17)21)6-5-7-18(15)13(22)23-14(2,3)4/h9-10,19H,5-8H2,1-4H3,(H2,16,20)/t9-,10+,15+/m1/s1
InChIKeyABAPCYNTEPGBNJ-FTGAXOIBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zelquistinel: A Next-Generation Oral NMDA Receptor Modulator for Neuroplasticity Research


Zelquistinel (AGN-241751, GATE-251; CAS: 2151842-64-5) is a small-molecule, positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor belonging to the 'stinel' chemical class [1]. It functions by binding to a unique extracellular domain to enhance NMDA receptor currents in an activity-dependent manner, promoting long-term synaptic plasticity, a mechanism central to learning, memory, and mood regulation [2]. Unlike first-generation glycine-site modulators or non-selective channel blockers, Zelquistinel is designed for oral administration and demonstrates a highly favorable preclinical profile characterized by potent efficacy and sustained duration of action [3]. It is currently in Phase 2 clinical development for major depressive disorder (MDD) and has shown durable therapeutic effects in multiple preclinical models of autism spectrum disorder (ASD) [3][4]. This compound serves as a critical research tool for investigating NMDA receptor-dependent neuroplasticity and evaluating novel therapeutic strategies for neuropsychiatric conditions.

Why Zelquistinel Cannot Be Replaced by In-Class NMDA Modulators


The NMDA receptor modulator landscape is defined by distinct mechanisms of action, target engagement profiles, and safety liabilities that preclude simple interchangeability. First-generation agents like rapastinel (GLYX-13) are glycine-site partial agonists with low potency and poor oral bioavailability, requiring intravenous administration in clinical studies [1]. Non-competitive channel blockers like ketamine, while effective, carry significant dissociative side effects and abuse liability due to their mechanism of action, which includes NMDA receptor antagonism and subsequent glutamate surge [2]. Even among next-generation 'stinels,' apimostinel, an analog of rapastinel, shows improved oral bioavailability but has a binding profile similar to rapastinel, acting at the glycine co-agonist site [3]. Zelquistinel differentiates itself through a unique extracellular binding site distinct from the glycine-binding pocket, a novel long-distance allosteric mechanism modulating calcium-dependent inactivation (CDI), and a quantifiably superior pharmacokinetic and potency profile that enables oral, once-weekly dosing in clinical trials [4][5]. Substituting Zelquistinel with another NMDA modulator fundamentally alters the study's pharmacological intervention and anticipated outcomes.

Zelquistinel: Quantifiable Differentiation Against Key Comparators


Subnanomolar Potency at NMDA Receptors: A 10^4-Fold Enhancement Over Rapastinel

Zelquistinel demonstrates picomolar to low nanomolar potency in enhancing NMDA receptor currents, a stark contrast to the micromolar potency of the first-generation stinel, rapastinel. In HEK-293 cells expressing recombinant NR2A-containing NMDA receptors, Zelquistinel potentiated currents with an EC50 of 9.9 ± 0.5 nM [1]. This represents an approximately 10,000-fold increase in potency compared to rapastinel, which has a reported EC50 of ~100 µM in similar assays [2]. This profound potency difference is critical for achieving therapeutic brain concentrations with an oral, once-weekly dosing regimen.

NMDA receptor modulation Potency Electrophysiology

Oral Bioavailability and Once-Weekly Dosing Enabled by Prolonged Plasma Half-Life

Zelquistinel exhibits high oral bioavailability and a significantly extended plasma half-life, enabling a once-weekly dosing schedule in clinical trials, a major advantage over daily oral or intermittent intravenous treatments. Preclinical studies in rats show high oral bioavailability (F%) with dose-proportional brain and plasma exposure [1]. Crucially, Zelquistinel's plasma half-life (t1/2) in humans is reported to be >100 hours, allowing for the once-weekly oral dosing regimen (3 mg or 10 mg) used in its Phase 2 MDD trial (NCT06547489) [2]. In contrast, rapastinel has negligible oral bioavailability and requires intravenous administration [3], while ketamine's short half-life necessitates frequent clinic visits for intravenous infusions or intranasal sprays [4].

Pharmacokinetics Oral bioavailability Half-life

Extended Duration of Action: Sustained Behavioral Rescue in ASD Models Weeks After Cessation

The behavioral effects of Zelquistinel are exceptionally long-lasting, persisting for weeks after treatment cessation, a feature not commonly observed with other NMDA modulators. In the Fmr1 knockout mouse model of ASD, subchronic oral treatment with Zelquistinel normalized social interaction parameters, and this effect was maintained for at least two weeks after the final dose was administered [1]. In a direct comparator experiment within the same study, the NMDA modulator D-cycloserine (DCS) was shown to be less efficient than Zelquistinel in rescuing social deficits in Shank3B knockout mice, failing to normalize social behavior at tested doses [2]. This indicates that Zelquistinel's unique mechanism may confer a superior and more durable neuroplastic effect.

Autism Spectrum Disorder Durability Behavioral Pharmacology

High Selectivity Profile: Minimal Off-Target Activity at >65 GPCRs, Ion Channels, and Transporters

Zelquistinel demonstrates a remarkably clean selectivity profile, minimizing the risk of off-target effects common to other psychotropic agents. In a broad screening panel of over 65 G-protein coupled receptors (GPCRs), ion channels, and transporters, Zelquistinel showed no significant activity at a concentration of 10 µM, which is several orders of magnitude higher than its functional EC50 at the NMDA receptor . This contrasts sharply with ketamine, a known NMDA receptor antagonist, which exhibits significant activity at opioid receptors and monoamine transporters at clinically relevant concentrations, contributing to its side effect and abuse liability profile [1].

Selectivity Safety Pharmacology Off-target

Unique Allosteric Mechanism: Modulation of Calcium-Dependent Inactivation via an Extracellular Binding Site

Zelquistinel operates via a novel allosteric mechanism, binding to an extracellular domain to modulate intracellular calcium-dependent inactivation (CDI) of the NMDA receptor [1]. In HEK-293 cell experiments, Zelquistinel enhanced NMDA receptor currents and reduced CDI. This effect was blocked by the fast intracellular calcium chelator BAPTA and by deletion of the NR1 intracellular C-terminus or infusion of a calmodulin-blocking peptide, demonstrating a long-distance, trans-membrane action [2]. This mechanism is distinct from that of glycine-site modulators like rapastinel and apimostinel, which act as co-agonists, and from channel blockers like ketamine, which physically occlude the ion pore. This unique, activity-dependent mechanism is believed to underlie Zelquistinel's ability to enhance synaptic plasticity without the adverse effects associated with direct agonism or antagonism [3].

Allosteric modulation Calcium-dependent inactivation Biophysics

Zelquistinel: High-Value Research and Preclinical Application Scenarios


Investigating Sustained Neuroplasticity in Chronic Preclinical Models

Leverage Zelquistinel's once-weekly oral dosing and weeks-long duration of effect to study long-term synaptic plasticity in chronic models of depression or autism [1]. This regimen reduces handling stress in animals and simplifies long-term study logistics compared to daily injections or multiple weekly intravenous infusions required by compounds like ketamine or rapastinel [2]. Its high potency (EC50 = 9.9 nM) and oral bioavailability ensure reliable target engagement in the brain over extended periods, making it an ideal tool for correlating sustained NMDA receptor modulation with behavioral and molecular changes over weeks or months [1].

Selective Pharmacological Tool to Dissect NMDA Receptor Calcium-Dependent Inactivation (CDI)

Employ Zelquistinel as a selective probe to investigate the role of NMDA receptor calcium-dependent inactivation (CDI) in synaptic physiology and disease pathology [3]. Unlike glycine-site modulators or channel blockers, Zelquistinel's unique long-distance allosteric mechanism specifically reduces CDI [3]. This allows researchers to decouple CDI from other NMDA receptor functions, providing a unique experimental paradigm. Its clean selectivity profile (IC50 >10 µM against >65 off-targets) ensures that observed physiological effects can be confidently attributed to NMDA receptor CDI modulation, not off-target activities .

Evaluating Disease-Modifying Potential in Genetically Diverse Models of Neurodevelopmental Disorders

Utilize Zelquistinel to test disease-modifying hypotheses across a broad range of neurodevelopmental disorder models. Its robust efficacy has been demonstrated in three mechanistically distinct mouse models of ASD—genetic (Shank3, Fmr1) and environmental (valproate)—where it rescued core behavioral deficits [4]. This broad translatability, combined with its oral bioavailability and sustained effects, positions Zelquistinel as a powerful tool for probing the therapeutic potential of NMDA receptor modulation in other genetic or environmental models of autism, schizophrenia, and related conditions where synaptic dysfunction is a core feature [4].

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies for Oral CNS Drug Development

Use Zelquistinel as a benchmark positive control or tool compound in PK/PD studies focused on oral central nervous system (CNS) drug delivery [5]. Its well-characterized oral bioavailability, dose-proportional brain and plasma exposure in rodents, and extended human plasma half-life (>100 h) provide a robust and quantifiable reference for evaluating the brain penetration, target engagement, and duration of action of novel oral CNS candidates [5][6]. Its selectivity profile and known pharmacodynamic effects (enhancement of LTP, antidepressant-like behavior) offer a clear set of endpoints for comparative analysis in drug discovery programs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zelquistinel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.